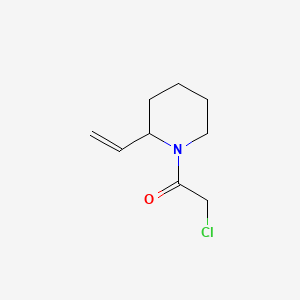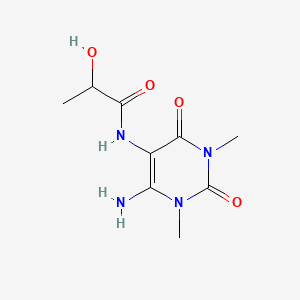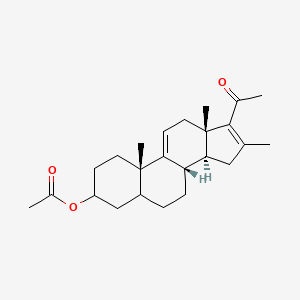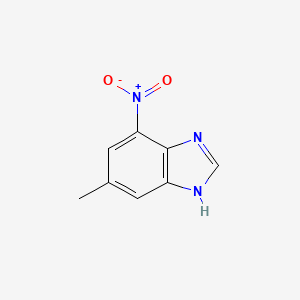![molecular formula C20H27NO2 B566453 (1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol CAS No. 19741-51-6](/img/structure/B566453.png)
(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol is a diterpenoid alkaloid isolated from the plant genus Spiraea, specifically from Spiraea japonica. Diterpenoid alkaloids are known for their complex structures and diverse biological activities. This compound, along with its analogs, has garnered significant interest due to its potential pharmacological properties .
Méthodes De Préparation
The synthesis of (1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol involves intricate organic reactions. While specific synthetic routes for this compound are not extensively documented, general methods for diterpenoid alkaloids include multi-step processes involving cyclization, oxidation, and functional group transformations. Industrial production methods would likely involve extraction from natural sources, followed by purification using chromatographic techniques .
Analyse Des Réactions Chimiques
(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol, like other diterpenoid alkaloids, can undergo various chemical reactions:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, potentially modifying the compound’s pharmacological properties.
Applications De Recherche Scientifique
(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[96201,805,1707,1609,14
Chemistry: It serves as a model compound for studying the synthesis and reactivity of diterpenoid alkaloids.
Biology: (1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol’s biological activities, such as anti-inflammatory and antimicrobial effects, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects, including antiarrhythmic and antitumor activities, are being explored for drug development.
Mécanisme D'action
The mechanism of action of (1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that this compound exerts its effects by modulating ion channels, enzymes, and receptors involved in various physiological processes. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological activities .
Comparaison Avec Des Composés Similaires
(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol is part of a larger family of diterpenoid alkaloids, which includes compounds like spiradine A, spirasine V, and thalicsessine. These compounds share a similar core structure but differ in their functional groups and stereochemistry. The uniqueness of this compound lies in its specific functional groups and their spatial arrangement, which contribute to its distinct biological activities .
Propriétés
Numéro CAS |
19741-51-6 |
|---|---|
Formule moléculaire |
C20H27NO2 |
Poids moléculaire |
313.441 |
InChI |
InChI=1S/C20H27NO2/c1-10-7-18-8-20(23)16-17(2)4-3-5-19(16)14(18)13(22)11(10)6-12(18)15(19)21(20)9-17/h11-16,22-23H,1,3-9H2,2H3/t11-,12-,13?,14-,15-,16-,17-,18+,19+,20-/m1/s1 |
Clé InChI |
YKBXNPOUSBTDDB-BUIFCTNNSA-N |
SMILES |
CC12CCCC34C1C5(CC67C3C(C(CC6C4N5C2)C(=C)C7)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B566371.png)
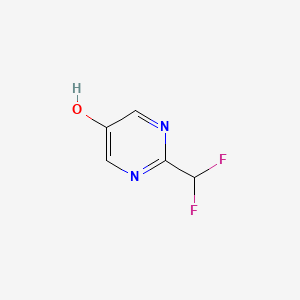

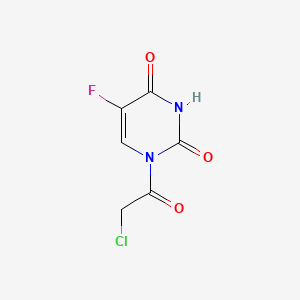
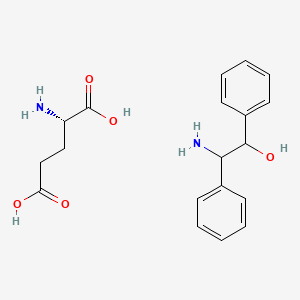
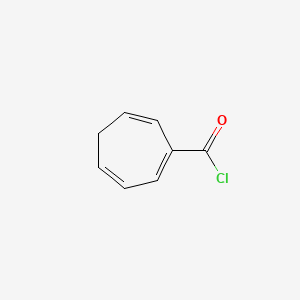
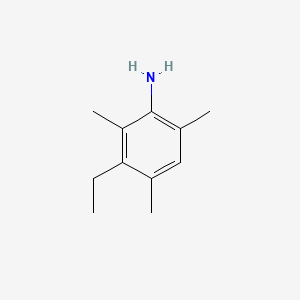
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxamide](/img/structure/B566382.png)
![4-[2-(Methylamino)ethyl]pyridine dihydrochloride](/img/structure/B566383.png)
![5,6-Methanocyclopropa[4,5]cyclopenta[1,2-C]pyridine](/img/structure/B566386.png)
